4-bromo-6-methyl-4H-pyridazin-3-one
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Overview
Description
4-Bromo-6-methyl-4H-pyridazin-3-one is a heterocyclic compound with the molecular formula C5H5BrN2O. It belongs to the class of pyridazinones, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-4H-pyridazin-3-one typically involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-4H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized pyridazinones .
Scientific Research Applications
4-Bromo-6-methyl-4H-pyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-6-methyl-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Disubstituted 3(2H)-pyridazinones: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
Pyridazine Derivatives: Compounds like pyridazine and its derivatives have similar structural features and exhibit a wide range of biological activities.
Uniqueness
4-Bromo-6-methyl-4H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5BrN2O |
---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
4-bromo-6-methyl-4H-pyridazin-3-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(6)5(9)8-7-3/h2,4H,1H3 |
InChI Key |
XTJJMWHTZCJURW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)N=N1)Br |
Origin of Product |
United States |
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